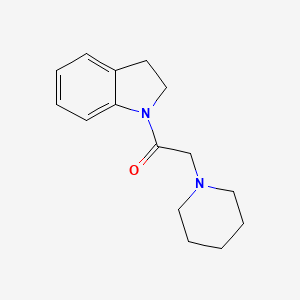![molecular formula C16H22N2O2 B3846513 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole
Vue d'ensemble
Description
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole, also known as A-867744, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool in the study of certain biological processes. This compound is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. In
Mécanisme D'action
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. TRPA1 is activated by a variety of stimuli such as cold temperature, mechanical pressure, and chemical irritants. When TRPA1 is activated, it allows the influx of calcium ions into cells, leading to the release of inflammatory mediators and the generation of pain signals. 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole blocks the activity of TRPA1, thereby reducing the influx of calcium ions and the release of inflammatory mediators.
Biochemical and Physiological Effects:
The blockade of TRPA1 by 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been shown to have various biochemical and physiological effects. For example, 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in response to TRPA1 activation. 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to reduce the hypersensitivity to mechanical and thermal stimuli in animal models of pain. These findings suggest that 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has potential therapeutic applications in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in lab experiments is its selectivity for TRPA1. This allows researchers to specifically investigate the role of TRPA1 in various biological processes without affecting other ion channels or receptors. Additionally, 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has a relatively low toxicity and is well-tolerated in animal models. However, one limitation of using 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole. One area of interest is the role of TRPA1 in the development of chronic pain conditions such as neuropathic pain and fibromyalgia. Another area of interest is the potential therapeutic applications of 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in the treatment of pain and inflammation. Additionally, further studies are needed to investigate the safety and efficacy of 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in animal models and potentially in human clinical trials.
Applications De Recherche Scientifique
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been used as a research tool in various studies to investigate the role of TRPA1 in pain perception and inflammation. For example, one study used 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole to show that TRPA1 activation contributes to the development of neuropathic pain in mice. Another study used 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole to demonstrate that TRPA1 activation is involved in the development of inflammatory pain in rats. These findings suggest that 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole can be a valuable tool for studying the mechanisms underlying pain perception and inflammation.
Propriétés
IUPAC Name |
1-[6-(3-methoxyphenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-7-6-8-16(13-15)20-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNLILJVUFAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)


![1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)


![1-[4-(2-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846470.png)




![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide](/img/structure/B3846516.png)
